3'-Methoxy-3-(2-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propiophenone backbone. This compound is known for its yellow to yellow-brown liquid form and has a boiling point of approximately 412.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves the use of a Grignard reagent. The synthesis method comprises the following steps :
Formation of Grignard Reagent: Magnesium and m-bromoanisole are reacted in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent.
Reaction with Propionitrile: The Grignard reagent is then subjected to a reaction with propionitrile, resulting in the formation of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone.
This method is advantageous due to its simplicity, advanced process, and the ability to recycle the solvent, making it suitable for industrial production. The yield of the compound prepared by this method reaches 88.6%, with a liquid-phase purity of up to 99.44% .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-Methoxy-3-(2-methoxyphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the ketone moiety play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-3-(4-methoxyphenyl)propiophenone: Similar in structure but with a different position of the methoxy group on the phenyl ring.
4’-Methoxypropiophenone: Lacks the additional methoxy group on the phenyl ring.
Propiovanillone: Contains a hydroxyl group in addition to the methoxy group.
Uniqueness
3’-Methoxy-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and potential applications. The presence of two methoxy groups on the phenyl ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-9,12H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLMPROALFTGMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644162 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-67-0 |
Source
|
Record name | 3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.